molecular formula C22H26N4O2S B2579904 N-butyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242969-18-1

N-butyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No. B2579904
CAS RN: 1242969-18-1
M. Wt: 410.54
InChI Key: UUQSJTJONPGIER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido [2,3- d ]pyrimidin-7-one derivatives .

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

A study focused on the synthesis and characterization of novel derivatives related to the compound of interest, evaluating their efficacy in inhibiting angiogenesis using the chick chorioallantoic membrane (CAM) model. The findings revealed that certain derivatives exhibited significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in anticancer research due to their ability to block blood vessel formation in vivo and interact with DNA (Kambappa et al., 2017).

Heterocyclic Carboxamides as Antipsychotic Agents

Another research explored the synthesis of heterocyclic analogs of a compound structurally similar to the one , aiming to evaluate their potential as antipsychotic agents. This involved assessing the binding affinity of these analogs to specific neurotransmitter receptors and their efficacy in behavioral models. The study identified derivatives with promising antipsychotic activity, highlighting the utility of such compounds in developing new treatments for psychiatric disorders (Norman et al., 1996).

Future Directions

The future directions for the study of “N-butyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities .

properties

IUPAC Name

N-butyl-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-2-3-11-23-20(27)16-10-7-12-26(13-16)22-24-18-17(15-8-5-4-6-9-15)14-29-19(18)21(28)25-22/h4-6,8-9,14,16H,2-3,7,10-13H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQSJTJONPGIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

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